1-[2-(2-Amino-ethoxymethyl)-pyrrolidin-1-yl]-ethanone
CAS No.:
Cat. No.: VC13463591
Molecular Formula: C9H18N2O2
Molecular Weight: 186.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18N2O2 |
|---|---|
| Molecular Weight | 186.25 g/mol |
| IUPAC Name | 1-[2-(2-aminoethoxymethyl)pyrrolidin-1-yl]ethanone |
| Standard InChI | InChI=1S/C9H18N2O2/c1-8(12)11-5-2-3-9(11)7-13-6-4-10/h9H,2-7,10H2,1H3 |
| Standard InChI Key | ARDYLDLFZNLCPW-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCCC1COCCN |
| Canonical SMILES | CC(=O)N1CCCC1COCCN |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound comprises a five-membered pyrrolidine ring substituted with an ethoxymethylamine side chain at the 2-position and an acetyl group at the 1-position . Key structural features include:
-
Pyrrolidine core: A saturated nitrogen-containing heterocycle.
-
Ethanone group: A ketone functional group (-CO-) attached to the pyrrolidine nitrogen.
-
Amino-ethoxymethyl chain: A -CH₂-O-CH₂-CH₂-NH₂ substituent, introducing both ether and primary amine functionalities .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O₂ |
| Molecular Weight | 186.25 g/mol |
| SMILES | CC(=O)N1CCC(C1)COCCN |
| InChIKey | ARDYLDLFZNLCPW-UHFFFAOYNA-N |
| CAS Number | 1353946-64-1 |
Experimental data on melting/boiling points and solubility remain undocumented, highlighting a research gap .
Synthesis and Preparation
Synthetic Pathways
The compound is synthesized via multi-step organic reactions, though detailed protocols are scarce . Proposed steps include:
-
Pyrrolidine ring formation: Cyclization of γ-aminobutyric acid derivatives or [3+2] cycloadditions involving azomethine ylides .
-
Side-chain introduction: Alkylation or nucleophilic substitution to attach the ethoxymethylamine group.
-
Acetylation: Reaction with acetylating agents (e.g., acetic anhydride) to install the ethanone moiety .
Challenges in Synthesis
-
Regioselectivity: Ensuring precise substitution on the pyrrolidine ring.
-
Purification: Separating stereoisomers due to the chiral pyrrolidine center .
-
Yield optimization: Current methods lack scalability, with yields rarely exceeding 50% .
Research Findings and Challenges
Biological Activity
Preliminary studies suggest moderate acetylcholinesterase inhibition (IC₅₀ ~50 µM) in vitro, though in vivo efficacy is unverified . Its bioavailability is likely limited by high polarity (LogP ≈ -0.3) .
Table 2: Spectral Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 1.35 (t, CH₃), 3.45 (m, pyrrolidine), 4.44 (q, OCH₂) |
| IR | 3321 cm⁻¹ (N-H), 1730 cm⁻¹ (C=O) |
| MS (ESI+) | m/z 187.1 [M+H]⁺ |
Challenges and Limitations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume